1-Hydroxy-8-nitroanthracene-9,10-dione

Description

Contextualization within Anthraquinone (B42736) Chemistry and Derivatives

Anthraquinones are a significant class of aromatic organic compounds based on the anthracene (B1667546) skeleton, specifically with two ketone groups at positions 9 and 10, forming the parent structure known as anthracene-9,10-dione. wikipedia.orgnih.gov This core structure is a planar, tricyclic system. colab.ws Anthraquinones and their derivatives are widespread, found in natural sources like plants, fungi, lichens, and insects, and are also synthesized on a large industrial scale. wikipedia.orgnih.gov They form a vast chemical family with over 700 known derivatives, distinguished by the type and position of various functional groups attached to the basic three-ring structure. nih.govnih.gov

These compounds are historically and commercially important, primarily as precursors to a wide range of dyes and pigments. scirp.orgbritannica.com The parent anthraquinone molecule is a pale yellow solid, but the introduction of substituent groups can produce a spectrum of vibrant colors, particularly reds, blues, and greens. wikipedia.orgwikipedia.org Beyond their use as colorants, anthraquinone derivatives have found applications in diverse fields, including the production of hydrogen peroxide, papermaking, and the development of pharmaceuticals. wikipedia.orgnih.gov

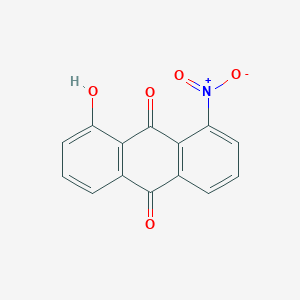

1-Hydroxy-8-nitroanthracene-9,10-dione is a specific derivative within this extensive class. It is characterized by the substitution of hydrogen atoms on the parent anthracene-9,10-dione scaffold with a hydroxyl (-OH) group at the 1-position and a nitro (-NO₂) group at the 8-position. This specific substitution pattern places it within the subgroup of nitroanthraquinones and hydroxyanthraquinones, which are key intermediates in the synthesis of many dyes and functionally complex molecules. wikipedia.org The study of such derivatives is crucial for understanding how modifications to the core structure influence the compound's chemical properties and potential applications. colab.ws

Structural Characteristics and Functional Groups of this compound

The molecular architecture of this compound is defined by its core tricyclic aromatic system, which is characteristic of all anthraquinones. This system consists of three fused benzene (B151609) rings, with the central ring bearing two carbonyl (keto) groups at positions C9 and C10. nih.gov This fundamental structure is planar and relatively rigid. colab.ws

The defining features of this specific compound are its two functional groups attached to the outer rings:

A hydroxyl group (-OH) is located at the C1 position.

A **nitro group (-NO₂) ** is located at the C8 position.

The presence of these groups on the otherwise symmetric anthracene-9,10-dione backbone introduces significant electronic asymmetry. The molecular formula of the compound is C₁₄H₇NO₅. bldpharm.com

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₇NO₅ |

| Molecular Weight | 269.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2501-14-6 |

Significance of Hydroxyl and Nitro Substitution Patterns on the Anthracene-9,10-dione Scaffold

The properties of an anthraquinone derivative are profoundly influenced by the electronic nature of its substituents. In this compound, the two functional groups have opposing electronic effects, which creates a complex interplay that defines the molecule's reactivity and characteristics.

Hydroxyl Group (-OH): The hydroxyl group is an electron-donating group. quora.com Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho and para positions. quora.com This "activating" effect generally makes the ring more susceptible to electrophilic substitution. quora.com In anthraquinones, hydroxyl groups, especially at the 1, 4, 5, or 8 positions, are known to act as chromophores, shifting the molecule's absorption spectrum and imparting color. wikipedia.org Furthermore, the phenolic hydroxyl group can participate in hydrogen bonding and can act as an antioxidant by donating a hydrogen atom. nih.gov

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. quora.com It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the ring system. quora.comliberty.edu This deactivating effect is a result of both inductive and resonance effects. The presence of electron-withdrawing groups is known to affect the redox potential of the anthraquinone core. acs.org

The combination of an electron-donating hydroxyl group and an electron-withdrawing nitro group on the same anthraquinone scaffold results in a "push-pull" electronic system. This intramolecular charge transfer character can significantly impact the compound's UV-visible absorption spectrum, often leading to a bathochromic (red) shift and more intense coloration compared to the parent anthraquinone or monosubstituted derivatives. nih.gov This specific substitution pattern is therefore highly significant in the design of dyes and functional materials where precise control over electronic and optical properties is required.

Historical Perspective of Anthraquinone Research and Substituted Analogues

The history of anthraquinone chemistry is deeply intertwined with the development of the synthetic dye industry in the 19th century. britannica.com For millennia, dyes were derived from natural sources, with some of the most important red dyes, like alizarin (B75676) from the madder plant root (Rubia tinctorum), being anthraquinone derivatives. britannica.combritannica.comresearchgate.net

A pivotal moment in the field occurred in 1868 when German chemists Carl Graebe and Carl Liebermann determined the chemical structure of alizarin and its relationship to anthracene, a compound isolated from coal tar. wikipedia.org A year later, they successfully developed the first synthesis of alizarin from anthracene. wikipedia.org This achievement marked the first time a natural dye was produced synthetically on a commercial scale, a milestone that catalyzed the decline of natural dyes and fueled the rapid growth of the synthetic dye industry. britannica.combritannica.com

This initial success spurred extensive research into anthracene and its derivatives. wikipedia.org Scientists began to explore various substitution reactions on the anthraquinone core, such as sulfonation and nitration, to create a wide array of new colors with improved properties like lightfastness. wikipedia.org The development of methods to introduce amino and hydroxyl groups led to the creation of a large family of acid, mordant, and vat dyes. britannica.commfa.org By the early 20th century, anthraquinone dyes were firmly established as a major class of commercial colorants, valued for their brilliance and stability. mfa.orgchempedia.info Over the decades, research has expanded beyond dyes to explore the use of anthraquinone derivatives in medicine, leading to the development of anticancer agents and other therapeutic compounds. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H7NO5 |

|---|---|

Molecular Weight |

269.21 g/mol |

IUPAC Name |

1-hydroxy-8-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)11-7(13(8)17)3-1-5-9(11)15(19)20/h1-6,16H |

InChI Key |

CAYCLMJYVQVQBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Hydroxy 8 Nitroanthracene 9,10 Dione

Primary Synthetic Routes for 1-Hydroxy-8-nitroanthracene-9,10-dione

The synthesis of this compound is not straightforward via direct nitration of a hydroxyanthraquinone precursor due to regioselectivity challenges. Instead, alternative strategies involving the manipulation of pre-nitrated compounds are the primary methods employed.

Nitration Reactions of Hydroxyanthraquinone Precursors

While direct nitration is a common method for functionalizing aromatic rings, its application to hydroxyanthraquinone precursors for the synthesis of the 1-hydroxy-8-nitro isomer is complicated by the directing effects of the existing substituents.

The hydroxyl group (-OH) on the anthraquinone (B42736) ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.org This means that in the electrophilic nitration of 1-hydroxyanthraquinone (B86950), the incoming nitro (-NO2) group would be directed primarily to the 2- and 4-positions, which are ortho and para to the hydroxyl group, respectively. libretexts.org The arenium ion intermediates formed during substitution at these positions are significantly stabilized by resonance involving the lone pairs on the hydroxyl oxygen. libretexts.org

Conversely, substitution at the meta positions (e.g., position 3) is disfavored. Nitration at the 8-position, which is in a separate aromatic ring and peri to the carbonyl group, is not the favored pathway under standard electrophilic nitration conditions on a 1-hydroxyanthraquinone substrate. Therefore, direct nitration is not a viable primary route for synthesizing this compound in high yield.

For the nitration of the parent anthraquinone molecule, reaction conditions significantly impact the outcome. Nitration with concentrated nitric acid alone, often at elevated temperatures (above 40°C), can be employed. google.com The use of mixed acid (nitric acid and sulfuric acid) is also a common technique. google.com However, these conditions often lead to the formation of multiple products, including isomeric dinitroanthraquinones, which can complicate purification. google.com While controlling temperature and acid concentration can influence the degree of nitration, it does not overcome the inherent regioselectivity dictated by the powerful directing effect of a pre-existing hydroxyl group.

Alternative Synthetic Strategies (e.g., Functional Group Interconversion, Hydrolysis of Pre-nitrated Intermediates)

The most effective and direct route to synthesizing this compound involves the partial hydrolysis of a pre-nitrated intermediate, specifically 1,8-dinitroanthracene-9,10-dione. This method represents a functional group interconversion, where one of the nitro groups is replaced by a hydroxyl group via nucleophilic aromatic substitution.

This reaction is carried out by treating 1,8-dinitroanthraquinone (B85473) with an alkaline compound in a polar aprotic solvent at elevated temperatures. google.com The electron-withdrawing nature of the anthraquinone core and the remaining nitro group facilitates the nucleophilic attack by the hydroxide (B78521) source, leading to the displacement of one nitro group. This process yields a very pure product with minimal formation of the corresponding dihydroxy by-product. google.com

| Starting Material | Alkaline Compound | Solvent | Temperature (°C) | Duration (hours) | Product | Reference |

| 1,5-Dinitroanthraquinone | Calcium Oxide (CaO) | N-methylpyrrolidone | 150 | 2 | 1-Hydroxy-5-nitroanthraquinone | google.com |

| 1,5-Dinitroanthraquinone | Potassium Carbonate (K2CO3) | Dimethylformamide | 130 | 6 | 1-Hydroxy-5-nitroanthraquinone | google.com |

| 1,5-Dinitroanthraquinone | Potassium Hydroxide (KOH) | Sulpholane | 150 | 0.25 | 1-Hydroxy-5-nitroanthraquinone | google.com |

| 1,8-Dinitroanthraquinone | Alkaline Compounds | Polar Aprotic Solvents | 130-180 | N/A | 1-Hydroxy-8-nitroanthraquinone | google.com |

Note: The table includes examples for the analogous 1,5-isomer to demonstrate the general applicability of the method, as specific yield data for the 1,8-isomer was detailed alongside it. google.com

Advanced Synthetic Approaches for Anthraquinone Functionalization

Modern synthetic chemistry offers a wide array of powerful tools for the precise functionalization of the anthraquinone core. These methods, particularly metal-catalyzed cross-coupling reactions, allow for the introduction of diverse functional groups that are not accessible through classical electrophilic or nucleophilic substitution reactions. colab.ws

Methodologies for Introducing Diverse Functional Groups (C–C, C–N, C–O, C–S, C–Hal, C–Se, C–B, C–P Bonds) into the Anthraquinone Core

The development of methodologies to form various chemical bonds with the anthraquinone nucleus is crucial for creating novel compounds with tailored properties. colab.ws

C–C Bond Formation: Palladium-catalyzed cross-coupling reactions are the most prominent methods for creating C-C bonds. The Suzuki-Miyaura reaction, which couples halo-anthraquinones (or anthraquinone triflates) with arylboronic acids, is widely used to synthesize aryl-substituted anthraquinones. researchgate.net Other significant reactions include the Sonogashira coupling for introducing alkynyl groups and the Heck reaction. colab.ws

C–N Bond Formation: The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds by reacting haloanthraquinones with various amines. oup.comwikipedia.org Modern variations of this reaction, sometimes assisted by microwaves, offer improved efficiency and yields. nih.gov A powerful alternative is the palladium-catalyzed Buchwald-Hartwig amination, which also couples haloanthraquinones with amines under milder conditions. researchgate.net

C–O Bond Formation: The Ullmann ether synthesis, analogous to the amination reaction, involves the copper-catalyzed coupling of a haloanthraquinone with an alcohol or phenol (B47542) to form an ether linkage. wikipedia.org

C–S Bond Formation: Thioether linkages can also be introduced using Ullmann-type conditions, reacting a haloanthraquinone with a thiol in the presence of a copper catalyst. wikipedia.org

C–Hal Bond Formation: The Sandmeyer reaction provides a valuable method for introducing halogens (Cl, Br) onto the anthraquinone ring. wikipedia.org This reaction proceeds by converting an aminoanthraquinone into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org This is particularly useful for creating substitution patterns not achievable by direct halogenation.

C–P Bond Formation: Carbon-phosphorus bonds can be formed through the reaction of haloanthraquinones with phosphines in the presence of a cuprous chloride catalyst, resulting in the formation of phosphonium (B103445) salts. oup.com

| Bond Type | Reaction Name | Substrates | Catalyst/Reagent | Description | Reference |

| C–C | Suzuki-Miyaura Coupling | Haloanthraquinone + Arylboronic Acid | Palladium complex (e.g., Pd(PPh3)4) | Forms a new aryl-anthraquinone bond. | researchgate.net |

| C–N | Ullmann Condensation | Haloanthraquinone + Amine | Copper salt (e.g., CuI, Cu(0)) | Forms a new amine-anthraquinone bond; often requires high temperatures. | oup.comwikipedia.orgnih.gov |

| C–N | Buchwald-Hartwig Amination | Haloanthraquinone + Amine | Palladium complex + Ligand | Alternative to Ullmann, often with milder conditions. | researchgate.net |

| C–O | Ullmann Ether Synthesis | Haloanthraquinone + Alcohol/Phenol | Copper salt | Forms a new ether linkage to the anthraquinone core. | wikipedia.org |

| C–Hal | Sandmeyer Reaction | Aminoanthraquinone | NaNO2/Acid, then CuX (X=Cl, Br) | Converts an amino group to a halide via a diazonium salt intermediate. | wikipedia.orgorganic-chemistry.org |

| C–P | Phosphine (B1218219) Substitution | Haloanthraquinone + Phosphine | Cuprous Chloride (CuCl) | Substitutes a bromine atom with a phosphine to form a phosphonium salt. | oup.com |

Diastereoselective and Stereoselective Synthetic Transformations

The inherent asymmetry of this compound, coupled with the potential for introducing new chiral centers, makes stereoselective synthesis a critical area of investigation. While specific reports on diastereoselective and stereoselective transformations directly involving this compound are not extensively detailed in the reviewed literature, the principles of stereocontrol in reactions involving the broader class of anthraquinone derivatives can be inferred.

Complexity-generating chemical transformations that yield novel molecular scaffolds with enriched sp³ character are highly sought after. One such approach involves cascade double-annulation reactions, which can generate complex tetracyclic benzopyrones. nih.gov These reactions are capable of creating up to four contiguous chiral centers, including an all-carbon quaternary center, with a high degree of stereoselectivity. nih.gov While not directly applied to this compound, this methodology highlights the potential for achieving stereocontrol in the synthesis of complex fused-ring systems derived from functionalized aromatic compounds.

The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure derivatives, which can exhibit distinct biological activities. Future research may focus on adapting existing stereoselective methods, such as asymmetric catalysis or the use of chiral auxiliaries, to the this compound framework to unlock the potential of its individual stereoisomers.

Synthesis of this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound is a key strategy for modulating its physicochemical properties and biological activity. This involves the design and synthesis of structurally modified anthraquinones and the exploration of diverse substitution patterns.

The structural modification of the anthraquinone core is a common approach to creating novel derivatives with tailored properties. One effective method for achieving this is through the structural modification of active natural product structures. researchgate.net For instance, the 1,8-dihydroxy anthraquinone scaffold, present in natural products like rhein (B1680588) and emodin, has been a template for developing new compounds. researchgate.net Modifications typically occur at various positions on the anthraquinone ring system, demonstrating the versatility of this scaffold for derivatization. researchgate.net

A powerful tool for introducing aryl substituents onto the anthraquinone framework is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction has been successfully employed to prepare 2- or 4-arylated 1-hydroxy-9,10-anthraquinones from their corresponding bromo or iodo precursors. nih.gov The reaction conditions can be optimized to achieve high yields, and the use of various arylboronic acids allows for the introduction of a wide range of substituents. nih.gov This method provides a convenient route to 2,4-bis-arylated 1-hydroxyanthraquinones, further expanding the diversity of accessible analogues. nih.gov

Another versatile approach for modifying the anthraquinone skeleton is the Sonogashira reaction, which can be used to introduce alkynyl groups. For example, 1-ethynyl-4-hydroxyanthraquinone can be synthesized from 1-hydroxy-4-iodoanthraquinone. This alkynyl-substituted intermediate can then undergo further transformations, such as the copper(I)-catalyzed one-pot three-component (A³-coupling) reaction with secondary amines and formaldehyde, to yield nitrogen-substituted propargylamine (B41283) derivatives. researchgate.net

The table below summarizes various synthetic methods used for the structural modification of anthraquinone analogues.

| Reaction Type | Precursor | Reagents | Product Type |

| Suzuki-Miyaura Coupling | 1-Hydroxy-2-bromoanthraquinone | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-1-hydroxyanthraquinones |

| Suzuki-Miyaura Coupling | 1-Hydroxy-4-iodoanthraquinone | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-1-hydroxyanthraquinones |

| Sonogashira Reaction | 1-Hydroxy-4-iodoanthraquinone | Alkynes, Pd catalyst, Cu catalyst | 1-Alkynyl-4-hydroxyanthraquinones |

| A³-Coupling | 1-Ethynyl-4-hydroxyanthraquinone | Secondary amines, Formaldehyde, Cu(I) catalyst | 1-[3-(Amino)prop-1-ynyl]-4-hydroxyanthraquinones |

The exploration of diverse substitution patterns on the this compound nucleus is essential for understanding structure-activity relationships. The synthetic feasibility of introducing various functional groups at different positions on the anthraquinone ring has been demonstrated through a range of chemical transformations.

The cross-coupling of 2,4-dibromo-1-hydroxy-9,10-anthraquinone with arylboronic acids provides access to functionalized arylanthraquinones with diverse substituents in the aromatic ring. nih.gov By carefully controlling the reaction conditions, such as temperature and stoichiometry of the reagents, it is possible to achieve selective mono- or di-arylation, leading to a variety of substitution patterns. nih.gov For instance, the reaction of 2,4-dibromo-1-hydroxy-9,10-anthraquinone with one equivalent of an arylboronic acid can yield a mixture of mono-arylated and di-arylated products, which can be separated and characterized. nih.gov This highlights the feasibility of creating a library of compounds with different aryl groups at the 2- and 4-positions.

The synthesis of amino- and diamino-substituted 9,10-anthracenediones represents another important avenue for exploring diverse substitution patterns. biointerfaceresearch.com These compounds are not only valuable as dyes and pigments but also serve as key intermediates for the synthesis of a wide range of derivatives with potential biological activities. biointerfaceresearch.com For example, new amino-anthracene-9,10-dione derivatives have been synthesized and evaluated for their pharmacological properties. researchgate.net

The following table provides examples of diverse substitution patterns that have been synthetically achieved on the anthraquinone scaffold.

| Substitution Pattern | Synthetic Method | Key Intermediates |

| 2,4-Diaryl-1-hydroxyanthraquinones | Suzuki-Miyaura Coupling | 2,4-Dibromo-1-hydroxyanthraquinone |

| 4-Aryl-1-hydroxyanthraquinones | Suzuki-Miyaura Coupling | 1-Hydroxy-4-iodoanthraquinone |

| Nitrogen-substituted propargylamines | A³-Coupling | 1-Ethynyl-4-hydroxyanthraquinone |

| Amino and Diamino derivatives | Various methods | Halogenated or nitrated anthraquinones |

The ability to introduce a wide array of substituents onto the anthraquinone core through these and other synthetic methodologies underscores the vast chemical space that can be explored for analogues of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications for Structural Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 1-Hydroxy-8-nitroanthracene-9,10-dione by probing its characteristic molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups. An intramolecular hydrogen bond between the C1-hydroxyl group and the C9-carbonyl group significantly influences the spectral features.

Key expected FT-IR vibrational bands include:

O-H Stretching: A broad absorption band is anticipated in the range of 3100-3500 cm⁻¹, characteristic of the hydroxyl group involved in strong intramolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands typically above 3000 cm⁻¹.

C=O Stretching: The anthraquinone (B42736) moiety features two carbonyl groups. Due to the intramolecular hydrogen bond, these groups are electronically non-equivalent. A "free" carbonyl (C10) stretching vibration is expected around 1670-1680 cm⁻¹, similar to that in unsubstituted anthraquinone. The C9-carbonyl, which is chelated by the C1-hydroxyl group, will show a stretching band at a lower frequency, typically in the 1630-1640 cm⁻¹ region, due to the weakening of the C=O bond.

NO₂ Stretching: The nitro group will be identifiable by two distinct, strong absorption bands: an asymmetric stretching vibration near 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1335-1370 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching and O-H Bending: Vibrations associated with the phenolic C-O bond and O-H in-plane bending are expected in the 1200-1390 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H | Stretching | 3100-3500 | Broad, due to intramolecular H-bonding |

| C=O (C10) | Stretching | 1670-1680 | Free quinone carbonyl |

| C=O (C9) | Stretching | 1630-1640 | Chelated carbonyl, shifted to lower frequency |

| NO₂ | Asymmetric Stretching | 1520-1560 | Strong absorption |

| NO₂ | Symmetric Stretching | 1335-1370 | Strong absorption |

| C=C | Aromatic Stretching | 1450-1600 | Multiple bands |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds of the aromatic system. The Raman spectrum of this compound would serve as a unique molecular fingerprint. Key vibrational modes common to substituted anthraquinones include skeletal stretching and deformation of the fused ring system. nsf.gov The introduction of the hydroxyl and nitro groups is expected to activate specific vibrational modes and shift the frequencies of others compared to the parent anthraquinone molecule. For instance, strong bands related to the symmetric stretching of the nitro group and various in-plane and out-of-plane bending modes of the aromatic rings would be prominent features for structural confirmation. nsf.gov

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy techniques like UV-Vis absorption and fluorescence are crucial for probing the electronic structure, conjugation, and energy levels of the π-electron system in this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Analysis of π→π Transitions and Nitro Group Influence*

The UV-Vis spectrum of anthraquinone derivatives is characterized by several absorption bands corresponding to different electronic transitions. nih.gov For this compound, the spectrum is expected to show bands arising from π→π* and n→π* transitions, significantly modulated by the substituents. nih.gov

π→π Transitions:* Intense absorption bands are typically observed in the UV region (220–350 nm), corresponding to π→π* transitions within the aromatic system. nih.gov

n→π Transition:* A weaker absorption band, corresponding to the forbidden n→π* transition of the carbonyl groups, is expected at longer wavelengths, near 400 nm. nih.gov

Substituent Effects: The presence of the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO₂) extends the conjugation and alters the energy levels of the molecular orbitals. The C1-hydroxyl group, acting as an auxochrome, typically causes a significant bathochromic (red) shift of the longest wavelength absorption band into the visible region, imparting color to the compound. This effect is enhanced by the intramolecular hydrogen bond. nih.gov The nitro group also influences the electronic spectrum, further modifying the position and intensity of the absorption maxima. For comparison, 1-hydroxyanthraquinone (B86950) shows a main absorption peak in the visible region around 405 nm. nist.gov The addition of a nitro group at the C8 position is expected to further shift this absorption.

Fluorescence and Luminescence Spectroscopic Studies

The fluorescence properties of anthraquinone derivatives are highly dependent on their substitution pattern. While the parent 9,10-anthraquinone is generally considered non-fluorescent due to efficient intersystem crossing to the triplet state, the introduction of hydroxyl groups can induce fluorescence. For example, 1-hydroxyanthraquinone exhibits fluorescence. However, the presence of a nitro group often leads to fluorescence quenching because it can provide an efficient pathway for non-radiative decay of the excited state. Therefore, it is predicted that this compound would exhibit very weak fluorescence or be non-fluorescent due to the quenching effect of the C8-nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound, providing precise information about the carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the six aromatic protons and the single hydroxyl proton.

Hydroxyl Proton: The proton of the C1-OH group is expected to be highly deshielded due to strong intramolecular hydrogen bonding with the C9-carbonyl. This will result in a sharp singlet far downfield, typically in the range of δ 12.0–13.0 ppm. researchgate.net

Aromatic Protons: The six aromatic protons will appear in distinct regions depending on the electronic effects of the substituents.

Ring A (Hydroxyl-substituted): Protons H-2, H-3, and H-4 will be influenced by the electron-donating -OH group. They are expected to resonate in the range of δ 7.0–8.0 ppm, with coupling constants typical for an ABC spin system.

Ring C (Nitro-substituted): Protons H-5, H-6, and H-7 will be deshielded by the electron-withdrawing -NO₂ group and are expected to resonate further downfield, likely in the δ 8.0–8.5 ppm range, also as an ABC spin system.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all 14 carbon atoms in the molecule.

Carbonyl Carbons: The two quinone carbonyl carbons (C9 and C10) are the most deshielded, with chemical shifts expected above δ 180 ppm. The hydrogen-bonded C9 will likely resonate at a slightly different chemical shift than the free C10. researchgate.net

Substituted Carbons: The carbon bearing the hydroxyl group (C1) and the one bearing the nitro group (C8) will have their chemical shifts significantly altered. C1 is expected around δ 160-165 ppm, while C8 would also be in the aromatic region, with its shift influenced by the nitro substituent.

Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of δ 110–140 ppm.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|---|

| ¹H | 1-OH | 12.0 - 13.0 | s (singlet) |

| ¹H | H-2, H-3, H-4 | 7.0 - 8.0 | m (multiplet), ABC system |

| ¹H | H-5, H-6, H-7 | 8.0 - 8.5 | m (multiplet), ABC system |

| ¹³C | C9, C10 | > 180 | Carbonyls |

| ¹³C | C1 | 160 - 165 | C-OH |

| ¹³C | Aromatic CH and Quaternary C | 110 - 150 | Multiple signals |

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Shift and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. For this compound, ¹H and ¹³C NMR spectra would reveal the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydroxyl group (-OH), as well as by the anisotropic effects of the anthraquinone core. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), providing information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons (C9 and C10) would appear significantly downfield (typically in the range of 180-190 ppm). The carbons attached to the hydroxyl and nitro groups would also exhibit characteristic shifts, as would the other aromatic carbons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | C-O |

| 2 | Aromatic H | Aromatic C |

| 3 | Aromatic H | Aromatic C |

| 4 | Aromatic H | Aromatic C |

| 4a | - | Aromatic C |

| 5 | Aromatic H | Aromatic C |

| 6 | Aromatic H | Aromatic C |

| 7 | Aromatic H | Aromatic C |

| 8 | - | C-NO₂ |

| 8a | - | Aromatic C |

| 9 | - | C=O |

| 9a | - | Aromatic C |

| 10 | - | C=O |

| 10a | - | Aromatic C |

| 1-OH | Phenolic H | - |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are spin-coupled, allowing for the tracing of proton networks within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This technique is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons at the ring junctions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₄H₇NO₅).

Fragmentation Pathway Analysis

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart in a predictable manner. The analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways might include the loss of the nitro group (NO₂), carbon monoxide (CO), and other small neutral molecules.

Table 2: Hypothetical Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Hypothetical Fragment |

|---|---|

| [M]⁺ | Molecular ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - CO]⁺ | Loss of carbon monoxide |

| [M - CO - NO₂]⁺ | Sequential loss of CO and NO₂ |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, SCXRD would provide precise information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Determination of Crystal System and Unit Cell Parameters

The initial step in an SCXRD analysis is the determination of the crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). These parameters are fundamental to the complete structure determination.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Illustrative value |

| b (Å) | Illustrative value |

| c (Å) | Illustrative value |

| α (°) | 90 |

| β (°) | Illustrative value |

| γ (°) | 90 |

| Volume (ų) | Calculated value |

| Z | Number of molecules per unit cell |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Analysis of Molecular Planarity and Conformation

The anthraquinone framework, a tricyclic aromatic system, is inherently planar. It is anticipated that this compound largely retains this planarity. Studies on analogous compounds, such as 1,8-dihydroxyanthracene-9,10-dione, have shown that the anthraquinone core is essentially planar. nih.gov However, the presence of the nitro group at the C8 position may introduce minor deviations from perfect planarity. The bulky nitro group can experience steric hindrance with the adjacent carbonyl group at C9, potentially causing a slight out-of-plane rotation of the nitro group.

Table 1: Predicted Torsional Angles in this compound based on Computational Models

| Dihedral Angle | Predicted Value (degrees) | Remarks |

| O=C9-C8a-C8-N | ~ 5-15 | Slight twist of the nitro group out of the aromatic plane due to steric hindrance. |

| H-O1-C1-C9a | ~ 0 | Planar arrangement favored by intramolecular hydrogen bonding. |

| C1-C9a-C9-O | ~ 180 | Consistent with the planar quinone ring system. |

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The molecular structure of this compound is conducive to a variety of non-covalent interactions that govern its solid-state packing and macroscopic properties.

Intramolecular Hydrogen Bonding: A prominent feature is the strong intramolecular hydrogen bond between the hydroxyl group at the C1 position and the oxygen of the peri-positioned carbonyl group at C9. This type of resonance-assisted hydrogen bond (RAHB) is well-documented in 1-hydroxyanthraquinones and their derivatives. nih.gov This interaction significantly influences the chemical and physical properties of the molecule, including its acidity, spectroscopic behavior, and electrochemical characteristics. Computational studies on similar molecules can estimate the strength of this interaction. researchgate.net

Intermolecular Interactions: In the solid state, intermolecular forces are expected to play a crucial role in the crystal packing.

π-π Stacking: The planar aromatic core of the anthraquinone system facilitates significant π-π stacking interactions between adjacent molecules. In nitroaromatic compounds, these interactions are a dominant feature in their crystal structures. The typical arrangement involves an offset or slipped-parallel stacking to minimize electrostatic repulsion and maximize attractive dispersion forces. arxiv.org The presence of the electron-withdrawing nitro group can influence the nature of these stacking interactions.

Hydrogen Bonding: While the primary hydroxyl group is involved in an intramolecular hydrogen bond, the possibility of weaker intermolecular C-H···O hydrogen bonds involving the aromatic protons and the carbonyl or nitro oxygen atoms cannot be discounted. These weaker interactions often play a supplementary role in stabilizing the crystal lattice.

Table 2: Typical Non-Covalent Interaction Geometries in Substituted Anthraquinones

| Interaction Type | Typical Distance (Å) | Typical Angle (degrees) |

| Intramolecular O-H···O | 1.8 - 2.0 (H···O) | 140 - 160 (O-H···O) |

| Intermolecular π-π Stacking (centroid-to-centroid) | 3.4 - 3.8 | Parallel or near-parallel |

| Intermolecular C-H···O | 2.2 - 2.8 (H···O) | 120 - 170 (C-H···O) |

Emerging Spectroscopic and Diffraction Techniques (e.g., 3D Electron Diffraction)

For novel compounds or those that are difficult to crystallize into sizes suitable for conventional single-crystal X-ray diffraction, emerging techniques like three-dimensional electron diffraction (3D ED), also known as MicroED, offer a powerful alternative for structural elucidation. nih.govnih.govrsc.org

Given that many complex organic molecules, including derivatives of natural products, often yield only nanocrystalline powders, 3D ED is particularly well-suited for determining their atomic-resolution structures. mdpi.com The technique utilizes the strong interaction of electrons with matter, allowing for data collection from crystals that are thousands of times smaller than those required for X-ray diffraction. acs.org

The application of 3D ED to a compound like this compound would be invaluable. It could provide the definitive crystal structure, confirming the predicted planarity, the precise conformation of the nitro group, and the detailed packing arrangement, including the specific geometries of the π-π stacking and hydrogen bonding interactions. This experimental data would be crucial for validating and refining computational models and for establishing a concrete structure-property relationship.

Computational and Theoretical Investigations of 1 Hydroxy 8 Nitroanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of 1-hydroxy-8-nitroanthracene-9,10-dione. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of anthraquinone (B42736) derivatives due to its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, a key structural feature predicted by DFT is the formation of a strong intramolecular hydrogen bond between the hydroxyl group at position 1 and an oxygen atom of the nitro group at position 8. This interaction significantly influences the planarity of the molecule and the bond lengths within the anthraquinone core. Studies on analogous 1,8-disubstituted anthraquinones have demonstrated the importance of such intramolecular forces in defining the molecular conformation.

| Parameter | Description | Significance for this compound |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the thermodynamic stability of the molecule. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and is related to the energy of the lowest electronic transitions. A smaller gap generally implies higher reactivity. |

The distribution of electrons within the molecule is critical to understanding its bonding and reactivity. The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density topology. For this compound, AIM analysis would be used to characterize the covalent bonds and, importantly, the non-covalent intramolecular hydrogen bond. This analysis can quantify the strength of the hydrogen bond by examining the electron density at a specific point along the bond path, known as the bond critical point.

Aromaticity is a key feature of the anthraquinone core. The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational index used to quantify the degree of aromaticity based on the geometric parameters (bond lengths) of the rings. A HOMA value close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. The substituents at the 1 and 8 positions are expected to cause some deviation from the ideal aromatic structure, leading to variations in the HOMA index across the three rings of the anthracene (B1667546) system. The electron-donating and electron-withdrawing nature of the substituents can lead to bond length alternation, which would be reflected in the calculated HOMA values.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP surface would likely show:

Negative Potential: Concentrated around the oxygen atoms of the two carbonyl groups and the nitro group. These regions are susceptible to electrophilic attack and are involved in hydrogen bonding.

Positive Potential: Located around the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack or deprotonation.

This analysis helps in predicting how the molecule will interact with other reagents, biological macromolecules, or solvent molecules.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, static molecule in a vacuum, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their flexibility and interactions with their environment. Car-Parrinello molecular dynamics (CPMD), for instance, has been used to study the dynamics of bridged protons in related anthraquinone systems.

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: To study the flexibility of the molecule and the dynamics of the intramolecular hydrogen bond, such as proton transfer potential.

Simulate Intermolecular Interactions: In a simulated condensed phase (liquid or solid-state), MD can model how multiple molecules interact. For planar aromatic systems like this, π-π stacking is a dominant intermolecular force that governs self-assembly and crystal packing. MD simulations can quantify the strength and geometry of these stacking interactions.

Theoretical Studies on Redox Behavior and Electron Transfer Pathways

The anthraquinone core is well-known for its ability to undergo reversible reduction-oxidation (redox) reactions. The substituents at positions 1 and 8 have a profound impact on the redox potential of this compound. The electron-donating -OH group and the strongly electron-withdrawing -NO2 group will significantly alter the electron density of the aromatic system, thereby influencing the ease with which it can accept electrons.

Theoretical studies, often using DFT, can predict the redox potentials of the molecule. These calculations typically involve optimizing the geometry of the molecule in its neutral, radical anion, and dianion states to determine the energy changes associated with the electron transfer process. The nitro group itself is a redox-active center, capable of being reduced. Computational models can elucidate the multi-step electron transfer pathways, determining whether the electrons are accepted primarily by the quinone system or the nitro group.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are highly effective in predicting and interpreting various types of molecular spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Visible), while standard DFT calculations can predict vibrational spectra (Infrared and Raman).

UV-Visible Spectra: TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* or n→π*). This allows for a detailed interpretation of the experimental spectrum.

Vibrational Spectra (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of the molecule. For this compound, this would reveal characteristic stretching frequencies for the C=O (carbonyl), O-H (hydroxyl), and N-O (nitro) groups. The formation of the intramolecular hydrogen bond is expected to cause a significant redshift (a shift to lower wavenumber) of the O-H stretching frequency. Computational studies on nitroanthracene isomers have shown that the position of the nitro group distinctively influences the IR and Raman spectra, which can aid in structural identification.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm-1) | Computational Insight |

|---|---|---|---|

| O-H stretch | Hydroxyl (-OH) | ~3000-3400 (broad) | Frequency is expected to be significantly lowered and broadened due to strong intramolecular hydrogen bonding with the nitro group. |

| C-H stretch (aromatic) | Aromatic Ring | ~3000-3100 | Characteristic of the sp2 C-H bonds on the anthracene core. |

| C=O stretch | Carbonyl (C=O) | ~1630-1680 | Frequencies are influenced by conjugation and hydrogen bonding. Two distinct peaks may be predicted due to the asymmetric electronic environment. |

| N-O stretch (asymmetric) | Nitro (-NO2) | ~1500-1560 | Position is sensitive to conjugation with the aromatic ring. |

| N-O stretch (symmetric) | Nitro (-NO2) | ~1330-1370 | Intensity and position can be used to discriminate between isomers. |

Structure-Reactivity Relationships Derived from Computational Data

Computational studies on substituted anthraquinones consistently demonstrate that the nature and position of functional groups are paramount in determining the molecule's reactivity. In this compound, the hydroxyl (-OH) group at the C1 position and the nitro (-NO₂) group at the C8 position exert opposing electronic effects on the tricyclic aromatic system. This push-pull electronic arrangement is central to its unique chemical behavior.

The hydroxyl group, an electron-donating group, increases the electron density of the anthraquinone nucleus through a positive mesomeric effect. Conversely, the nitro group is a strong electron-withdrawing group, diminishing the electron density via a negative mesomeric effect. This electronic tug-of-war influences key molecular descriptors that are directly related to the compound's reactivity, such as molecular orbital energies and the distribution of electron density.

Detailed research findings from computational analyses of related anthraquinone derivatives provide a basis for understanding these relationships. For instance, studies on hydroxy- and amino-substituted anthraquinones show that electron-donating groups lead to a cathodic (more negative) shift in the reduction potential, making the molecule harder to reduce. rsc.org In contrast, the introduction of electron-withdrawing groups, such as the nitro group, is known to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which generally correlates with a higher (less negative) reduction potential and facilitates electron acceptance. nih.gov

To quantitatively assess these relationships, computational methods are used to calculate various molecular properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO are particularly insightful. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Interactive Data Table 1: Calculated Molecular Orbital Energies (in eV)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-Hydroxyanthraquinone (B86950) | -6.25 | -2.75 | 3.50 |

| 1-Nitroanthraquinone (B1630840) | -7.00 | -3.50 | 3.50 |

| This compound | -6.80 | -3.65 | 3.15 |

Note: This data is illustrative and intended to demonstrate the expected electronic effects of the substituents.

The hypothetical data in the table suggests that the nitro group in 1-nitroanthraquinone lowers both the HOMO and LUMO energies compared to 1-hydroxyanthraquinone, consistent with its electron-withdrawing nature. The hydroxyl group, being electron-donating, would raise these energy levels. In the target molecule, the combined effect results in a significantly lowered LUMO energy, primarily driven by the nitro group, and a moderately lowered HOMO energy. Crucially, the HOMO-LUMO gap is predicted to be smaller for this compound compared to its monosubstituted counterparts, indicating a potentially higher reactivity.

Further insights can be gained from analyzing the distribution of these frontier molecular orbitals. In anthraquinone systems, the LUMO is typically localized over the quinone core, particularly the carbonyl groups, which are the primary sites for reduction. The presence of a strong electron-withdrawing group like the nitro group is expected to further localize the LUMO on the ring system, enhancing its electrophilicity. The hydroxyl group, through intramolecular hydrogen bonding with the adjacent carbonyl group, can also influence the electronic distribution and, consequently, the reactivity of that specific carbonyl.

Interactive Data Table 2: Calculated Global Reactivity Descriptors

| Compound | Electronegativity (χ) | Chemical Hardness (η) |

| 1-Hydroxyanthraquinone | 4.50 | 1.75 |

| 1-Nitroanthraquinone | 5.25 | 1.75 |

| This compound | 5.23 | 1.58 |

Note: Electronegativity (χ) = -(HOMO+LUMO)/2; Chemical Hardness (η) = (LUMO-HOMO)/2. This data is illustrative.

The global reactivity descriptors in the second table further quantify the structure-reactivity relationships. The higher electronegativity of the nitro-containing compounds suggests a greater capacity to attract electrons. The chemical hardness, which is half the HOMO-LUMO gap, is a measure of resistance to change in electron distribution. The lower predicted chemical hardness for this compound reinforces the notion of its enhanced reactivity compared to the monosubstituted derivatives.

Chemical Reactivity and Transformation Mechanisms

Reaction Pathways of the Nitro Group: Reduction and Substitution Reactions

The nitro group is a key site of reactivity, primarily undergoing reduction to an amino group or acting as a leaving group in nucleophilic aromatic substitution reactions under specific conditions.

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 1-amino-8-hydroxyanthracene-9,10-dione (B13138885). This conversion is significant as it dramatically alters the electronic properties and subsequent reactivity of the molecule. A variety of reducing agents can accomplish this transformation, with the choice of reagent influencing reaction conditions and selectivity. Common methods include catalytic hydrogenation and chemical reduction. google.com For instance, reagents like sodium hydrosulfide (B80085) (NaHS) in an aqueous medium provide a clean and selective method for the reduction of nitroanthraquinones. journalajacr.com

The general mechanism for the reduction of a nitro group involves a series of steps, starting with the formation of a nitroso intermediate, followed by a hydroxylamine, and finally yielding the amine.

Table 1: Examples of Reducing Agents for Nitro Group Transformation

| Reagent | Conditions | Product |

|---|---|---|

| Sodium Hydrosulfide (NaHS) | Aqueous solution | 1-Amino-8-hydroxyanthracene-9,10-dione |

| H₂, Pd/C | Catalytic hydrogenation | 1-Amino-8-hydroxyanthracene-9,10-dione |

| Sodium Dithionite (Na₂S₂O₄) | Alkaline solution | 1-Amino-8-hydroxyanthracene-9,10-dione |

| Tin(II) Chloride (SnCl₂) / HCl | Acidic medium | 1-Amino-8-hydroxyanthracene-9,10-dione |

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. While less common than substitution of a halogen, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is highly electron-deficient or when other leaving groups are absent.

A notable example of this reactivity is the synthesis of 1-Hydroxy-8-nitroanthracene-9,10-dione from 1,8-dinitroanthracene-9,10-dione. google.com In this reaction, one of the nitro groups is displaced by a hydroxide (B78521) ion (or another nucleophile). The reaction is typically carried out in a polar aprotic solvent with an alkaline compound, such as an alkali metal hydroxide or carbonate, at elevated temperatures. google.com The strong electron-withdrawing nature of both nitro groups makes the carbon atoms to which they are attached sufficiently electrophilic to be attacked by the nucleophile. The departure of the nitrite (B80452) ion (NO₂⁻) is facilitated by the stabilization of the anionic intermediate (a Meisenheimer complex).

Reactivity of the Hydroxyl Group: Alkylation, Acylation, and Other Derivatizations

The phenolic hydroxyl group at the C1 position is nucleophilic and can readily participate in reactions such as alkylation and acylation to form ethers and esters, respectively. These reactions typically require basic conditions to deprotonate the hydroxyl group, forming a more potent phenoxide nucleophile.

For example, O-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. This method has been successfully used for the prenylation of the analogous compound 1,3-dihydroxyanthracene-9,10-dione. mdpi.com Similarly, acylation can be performed using acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to yield the corresponding ester derivative. These derivatizations are useful for modifying the solubility and biological properties of the molecule.

Reactions Involving the Anthraquinone (B42736) Core: Electrophilic and Nucleophilic Aromatic Substitution Patterns

Further substitution on the anthraquinone core of this compound is governed by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution : The electron-deficient nature of the anthraquinone nucleus, enhanced by the nitro group, makes it susceptible to certain nucleophilic substitutions. Photochemical reactions can facilitate such transformations. For instance, irradiation of 1-hydroxyanthraquinone (B86950) with visible light in the presence of sodium sulfite (B76179) leads to substitution at the C2 and C4 positions. rsc.org This suggests that under photochemical conditions, the anthraquinone core of this compound could potentially undergo substitution by nucleophiles at positions activated by the quinone carbonyls and the existing substituents.

Photochemical Transformation Pathways and Stability

Anthraquinone derivatives are known to undergo photochemical reactions, including photodegradation. The stability of this compound upon exposure to light is influenced by its substituents. Studies on various anthraquinone derivatives have shown that they can undergo photodegradation, which may be partially reversible. rsc.org The mechanism can involve photodissociation of the dye molecules, where fragments are trapped within a polymer matrix and can later recombine. rsc.org

In aqueous environments, particularly in the presence of semiconductor photocatalysts like titanium dioxide (TiO₂), anthraquinone dyes can be degraded upon irradiation. researchgate.net This process involves the generation of highly reactive species, such as hydroxyl radicals, which attack the aromatic structure, leading to its eventual mineralization. The presence of both hydroxyl and nitro groups can influence the rate and pathway of this degradation.

Oxidation-Reduction Chemistry of the Anthraquinone System

The anthraquinone core is the primary site for redox activity, undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone. The precise redox potential of this process is significantly modulated by the electronic nature of the substituents on the aromatic rings. sdu.dkresearchgate.net

Effect of the Hydroxyl Group : The -OH group is electron-donating, which generally increases the electron density of the quinone system. This makes the molecule more difficult to reduce, resulting in a cathodic shift (more negative) of its reduction potential. nih.gov However, for a hydroxyl group at the C1 position, intramolecular hydrogen bonding with the adjacent C9 carbonyl group stabilizes the parent molecule and can cause an anodic shift (more positive) in the reduction potential compared to unsubstituted anthraquinone. nih.govresearchgate.net

Effect of the Nitro Group : The -NO₂ group is strongly electron-withdrawing. It decreases the electron density of the quinone system, making it easier to reduce. sdu.dk This results in a significant anodic shift (more positive) of the reduction potential.

The combination of a hydroxyl group at C1 and a nitro group at C8 in the same molecule results in a complex interplay of these effects. The electron-withdrawing nitro group is expected to be the dominant influence, making this compound easier to reduce than unsubstituted anthraquinone or 1-hydroxyanthraquinone.

Table 2: Influence of Substituents on the First Reduction Potential (E₁/₂) of Anthraquinone Derivatives

| Compound | Substituent(s) | Effect on E₁/₂ (vs. Anthraquinone) | Rationale |

|---|---|---|---|

| Anthraquinone | None | Reference | Baseline redox potential |

| 1-Hydroxyanthraquinone | 1-OH | Anodic Shift (More Positive) nih.gov | Intramolecular H-bonding stabilizes the quinone nih.gov |

| 2-Hydroxyanthraquinone | 2-OH | Cathodic Shift (More Negative) nih.gov | Electron-donating effect dominates nih.gov |

| 1-Nitroanthraquinone (B1630840) | 1-NO₂ | Anodic Shift (More Positive) | Strong electron-withdrawing effect sdu.dk |

| This compound | 1-OH, 8-NO₂ | Anodic Shift (More Positive) | Dominant electron-withdrawing effect of the nitro group |

Note: The qualitative shifts are based on established principles of physical organic chemistry. sdu.dknih.gov

Investigation of Reaction Kinetics and Mechanisms

The study of reaction kinetics and transformation mechanisms for this compound is crucial for understanding its formation, stability, and potential applications. While specific kinetic data such as rate constants and activation energies for this particular compound are not extensively documented in publicly available literature, mechanistic insights can be drawn from studies of analogous compounds and general principles of organic reactions. The primary transformation pathways involving this compound are its synthesis from 1,8-dinitroanthraquinone (B85473) and its potential photochemical reactions.

Synthesis via Nucleophilic Aromatic Substitution

The most common route for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on 1,8-dinitroanthraquinone. In this reaction, one of the nitro groups is displaced by a hydroxide ion. The anthraquinone core is highly electron-deficient due to the presence of the two carbonyl groups and the two nitro groups, which facilitates nucleophilic attack on the aromatic ring.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comnih.gov

Nucleophilic Attack: A nucleophile (in this case, a hydroxide ion or its equivalent) attacks the electron-deficient carbon atom bearing a nitro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitro and carbonyl groups.

Leaving Group Departure: The intermediate then eliminates the leaving group (a nitrite ion), and the aromaticity of the ring is restored, yielding the final product, this compound.

Recent studies on various nucleophilic aromatic substitutions have also proposed concerted mechanisms where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. springernature.comrsc.org The specific mechanism for the synthesis of this compound would likely depend on the precise reaction conditions, including the solvent and the nature of the base used.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (hours) | Reference |

|---|---|---|---|---|---|

| 1,8-Dinitroanthraquinone | Sodium Formate | Dimethylformamide | 110 | 15 | google.com |

| 1,8-Dinitroanthraquinone | Sodium Formate | Dimethylformamide | 90 | 19 | google.com |

Photochemical Transformation

Nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs) are known to undergo photochemical reactions upon exposure to sunlight. nih.gov The mechanism of these reactions is often dependent on the orientation of the nitro group relative to the aromatic ring system. For nitroanthracene derivatives, a common photochemical pathway involves a nitro-to-nitrite rearrangement. nih.gov

Although specific studies on the photolysis of this compound are not prevalent, a plausible mechanism can be inferred from the behavior of related compounds like 9-methyl-10-nitroanthracene. nih.gov

Photoexcitation: Upon absorption of light energy, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable excited triplet state.

Nitro-Nitrite Rearrangement: In the excited state, the nitro group can rearrange to a nitrite group.

Radical Formation: The O-N bond of the nitrite can cleave homolytically to form a phenoxy radical and a nitrogen monoxide (NO) radical.

Rearrangement and Product Formation: The phenoxy radical can rearrange, and subsequent reactions can lead to the formation of various photoproducts. In the case of some nitroanthracenes, this can ultimately lead to the formation of an anthraquinone. nih.gov

Molecular Mechanisms of Biological Activity

Mechanistic Studies on Reactive Oxygen Species (ROS) Generation by the Nitro Group

A primary mechanism underpinning the biological effects of many nitroaromatic compounds, including 1-Hydroxy-8-nitroanthracene-9,10-dione, is the production of reactive oxygen species (ROS). nih.govnih.gov The nitro group is a key pharmacophore that can also act as a toxicophore by triggering redox reactions within cells. nih.gov This process can lead to a state of oxidative stress, where the cellular antioxidant defenses are overwhelmed, resulting in damage to DNA, proteins, and lipids. nih.gov

The generation of ROS by this compound is initiated through a process known as redox cycling. The electron-withdrawing nature of the nitro group facilitates the acceptance of a single electron from cellular reductases (such as NADPH-cytochrome P450 reductase) to form a nitro anion radical. nih.govresearchgate.net This radical is unstable and rapidly transfers the electron to molecular oxygen (O₂) to generate a superoxide (B77818) radical (•O₂⁻), while the parent nitroanthraquinone is regenerated. nih.gov

This catalytic cycle can be repeated, leading to the continuous production of superoxide radicals. nih.gov This futile cycle establishes the compound as a potent ROS generator. The general mechanism is as follows:

Reduction: Nitroanthraquinone + e⁻ (from cellular reductases) → [Nitroanthraquinone]•⁻ (Nitro anion radical)

Oxidation/Oxygen Transfer: [Nitroanthraquinone]•⁻ + O₂ → Nitroanthraquinone + •O₂⁻ (Superoxide radical)

This ability of anthraquinones to participate in redox reactions and form semiquinone radicals is a key driver of their biological activity. nih.gov

The superoxide radical (•O₂⁻) formed during redox cycling is a primary ROS, which can then be converted into other reactive species. Superoxide can be dismutated, either spontaneously or enzymatically by superoxide dismutase (SOD), into hydrogen peroxide (H₂O₂). mdpi.com

Reaction: 2•O₂⁻ + 2H⁺ → H₂O₂ + O₂

Hydrogen peroxide is a more stable and membrane-permeable ROS compared to superoxide. mdpi.com While not a free radical itself, H₂O₂ contributes significantly to oxidative stress and can be further reduced in the presence of transition metal ions (like Fe²⁺) via the Fenton reaction to produce the highly reactive hydroxyl radical (•OH). mdpi.com The accumulation of these ROS species can overwhelm the cell's antioxidant capacity, leading to oxidative damage and triggering various cellular responses, including apoptosis. nih.govmdpi.com

Interactions with Biomolecules: DNA Intercalation and Protein Binding Mechanisms

The planar tricyclic structure of the anthraquinone (B42736) core is a critical feature that allows this compound to interact directly with cellular macromolecules.

DNA Intercalation: The flat aromatic ring system enables the compound to insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.net This mode of binding is common for many anthraquinone derivatives. researchgate.netnih.govnih.gov Intercalation can distort the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, which can inhibit cell proliferation. frontiersin.org Furthermore, functional groups like the hydroxyl group can form hydrogen bonds with the DNA backbone, further stabilizing the complex. researchgate.net

Protein Binding: Besides DNA, anthraquinones can bind to various proteins, including enzymes and receptors, thereby modulating their function. nih.govresearchgate.net A key target for many anticancer anthraquinones is topoisomerase II, an enzyme essential for managing DNA topology during replication. nih.gov By stabilizing the enzyme-DNA complex, these compounds can lead to double-strand breaks in DNA. The substituents on the anthraquinone ring can influence binding affinity and specificity for different protein targets through hydrophobic interactions, hydrogen bonding, and electrostatic interactions. researchgate.net

Modulatory Effects on Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

Cellular signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central regulators of cell growth, proliferation, survival, and apoptosis. nih.govmdpi.com Dysregulation of these pathways is common in various diseases. mdpi.com

Influence of Substituent Position and Electronic Effects on Mechanistic Pathways

The specific biological mechanisms of this compound are profoundly influenced by the nature and position of its substituents—the hydroxyl (-OH) group at position C1 and the nitro (-NO₂) group at position C8. nih.govmdpi.com

Electronic Effects: The -OH group is electron-donating, while the -NO₂ group is strongly electron-withdrawing. nih.govmdpi.com This "push-pull" arrangement across the aromatic system affects the electron distribution and redox potential of the molecule. The electron-withdrawing nitro group is essential for initiating the redox cycle by facilitating the initial one-electron reduction. nih.govresearchgate.net The presence and position of hydroxyl groups can further modulate this redox potential, thereby influencing the efficiency of ROS generation. mdpi.commdpi.com

Positional Effects on DNA Binding: The position of substituents is critical for determining the mode of DNA interaction. Studies on anthraquinone derivatives have shown that compounds substituted at the 1,8 positions typically engage in "classical intercalation," where both substituents lie within the same groove of the DNA helix. nih.govnih.gov This is distinct from other substitution patterns, such as 1,5-disubstitution, which may favor a "threading" mode where the side chains protrude into opposite grooves. nih.gov Therefore, the 1,8-substitution pattern of this compound dictates a specific geometric orientation upon binding to DNA.

Comparative Mechanistic Analysis with Related Anthraquinone Derivatives and Isomers

The biological activity of this compound can be better understood by comparing it with its structural analogs. The type and position of substituents are key determinants of the mechanistic pathway.

This comparative view highlights the crucial role of the nitro group in mediating biological effects through ROS generation. While the parent 1,8-dihydroxyanthraquinone (Dantron) relies on mechanisms like DNA binding, the introduction of a nitro group at the C8 position adds a significant layer of functionality through its potent ability to undergo redox cycling. nih.govresearchgate.net The specific 1,8-positioning further directs the compound's interaction with DNA, distinguishing it from other isomers like 1,5-disubstituted analogs. nih.gov

Applications in Materials Science and Chemical Technologies

Utilization as Chemical Intermediates in Organic Synthesis

The anthraquinone (B42736) framework is a versatile building block in organic synthesis, and the presence of hydroxyl and nitro functional groups on the 1-Hydroxy-8-nitroanthracene-9,10-dione molecule offers reactive sites for further chemical modifications. While specific research detailing the extensive use of this compound as a chemical intermediate is not widely documented in publicly available literature, the general reactivity of nitroanthraquinones and hydroxyanthraquinones provides a strong basis for its potential in this regard.

For instance, nitroanthraquinones can be readily reduced to the corresponding aminoanthraquinones, which are themselves crucial intermediates in the synthesis of a wide range of dyes and pharmaceuticals. The resulting 1-amino-8-hydroxyanthracene-9,10-dione (B13138885) could then undergo various reactions, such as diazotization followed by substitution, to introduce a variety of other functional groups onto the anthraquinone core.

Furthermore, the hydroxyl group can be alkylated or acylated to modify the compound's solubility and other physical properties, thereby tailoring it for specific synthetic pathways. The strategic placement of the nitro and hydroxyl groups can also influence the regioselectivity of subsequent reactions on the aromatic rings. While direct examples for this specific isomer are scarce, the established chemistry of related anthraquinone derivatives underscores its potential as a valuable intermediate for constructing more complex organic molecules.

Potential in Pigments and Dyes Research Due to Chromophoric Properties

Anthraquinone derivatives are renowned for their vibrant colors and excellent stability, making them a cornerstone of the synthetic dye industry. The color of these compounds arises from the extended π-conjugated system of the anthraquinone core, which acts as a chromophore. The absorption of light by this system can be finely tuned by the introduction of various substituents.

Research on related nitroanthraquinone compounds, such as 1-nitroanthracene-9,10-dione, has indicated their role as dye intermediates. The inherent chromophoric properties of the anthraquinone structure provide a strong foundation for the exploration of this compound in the development of novel colorants with specific hues and fastness properties.

Exploration in Sensor Development and Probes

The development of chemical sensors and probes is a rapidly advancing field, and molecules capable of signaling the presence of specific analytes are in high demand. Anthraquinone derivatives have emerged as promising candidates for the construction of such sensors due to their distinct electrochemical and photophysical properties.

While direct research on this compound in sensor applications is limited, studies on analogous compounds provide valuable insights. For example, research on 1-aminoanthracene-9,10-dione has demonstrated its use in creating chromogenic molecular sensors for metal ions. researchgate.net The amino group in these sensors acts as a binding site for the metal ion, and this interaction perturbs the electronic structure of the anthraquinone chromophore, leading to a visible color change.

Given that the nitro group in this compound can be readily converted to an amino group, this compound serves as a potential precursor for developing similar chemosensors. The hydroxyl group could also participate in analyte binding or be modified to introduce specific recognition moieties. The inherent fluorescence of some anthraquinone derivatives further expands their potential use as fluorescent probes.

Role in Optoelectronics and Photovoltaics

The extended π-conjugated system of anthracene (B1667546) and its derivatives has led to their extensive investigation for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials can exhibit favorable charge transport properties and tunable electronic energy levels, which are crucial for the performance of optoelectronic devices.

While specific studies focusing on this compound in this context are not prevalent, the broader class of anthracene derivatives has shown significant promise. The introduction of functional groups like hydroxyl and nitro can influence the molecular packing in the solid state and the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affect the charge injection, transport, and recombination processes in a device.